![molecular formula C15H11ClN2O2S B5122371 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione CAS No. 5492-38-6](/img/structure/B5122371.png)
5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been extensively studied for its potential therapeutic applications in several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
CP-690,550 inhibits the activity of 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione and the subsequent activation of downstream signaling pathways, leading to the suppression of cytokine production and T cell activation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce the production of pro-inflammatory cytokines, such as IL-2, IL-4, and IL-17, in vitro and in vivo. It also prevents the activation of T cells by inhibiting the phosphorylation of STAT proteins, which are downstream targets of 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione signaling. In addition, CP-690,550 has been shown to reduce the proliferation of T cells and the production of autoantibodies in animal models of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of CP-690,550 is its specificity for 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for once-daily dosing. However, CP-690,550 has been associated with several adverse effects, including an increased risk of infections, malignancies, and liver toxicity. These limitations need to be taken into consideration when designing experiments using CP-690,550.
将来の方向性
1. Combination therapy: CP-690,550 has shown promising results in combination with other immunosuppressive agents, such as methotrexate and corticosteroids. Future studies could investigate the potential benefits of combination therapy in autoimmune diseases.
2. Targeting other JAKs: CP-690,550 is specific for 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, but other JAKs, such as JAK1 and JAK2, are also involved in cytokine signaling. Future studies could investigate the potential benefits of targeting multiple JAKs in autoimmune diseases.
3. Novel delivery methods: CP-690,550 is currently administered orally, but alternative delivery methods, such as transdermal or subcutaneous administration, could improve its efficacy and reduce its adverse effects.
4. Clinical trials in other autoimmune diseases: CP-690,550 has been extensively studied in rheumatoid arthritis, but its efficacy in other autoimmune diseases, such as multiple sclerosis and lupus, remains to be investigated.
5. Mechanistic studies: Future studies could investigate the precise mechanisms of action of CP-690,550 in autoimmune diseases, including its effects on different immune cell populations and signaling pathways.
合成法
CP-690,550 is synthesized through a multi-step process that involves the reaction of 4-chloroaniline with ethyl acetoacetate to form 5-(4-chlorophenyl)-3-phenyl-2-thioxo-4-thiazolidinone. This intermediate product is then reacted with chloroacetyl chloride and triethylamine to form 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione.
科学的研究の応用
CP-690,550 has been extensively studied for its potential therapeutic applications in several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing the production of pro-inflammatory cytokines and preventing the activation of T cells, which are key players in the pathogenesis of autoimmune diseases.
特性
IUPAC Name |
5-(4-chloroanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-10-6-8-11(9-7-10)17-13-14(19)18(15(20)21-13)12-4-2-1-3-5-12/h1-9,13,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTLFMPTGMFIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385947 |
Source


|
| Record name | CBMicro_022619 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione | |
CAS RN |
5492-38-6 |
Source


|
| Record name | CBMicro_022619 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide](/img/structure/B5122312.png)
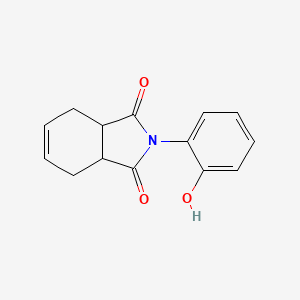
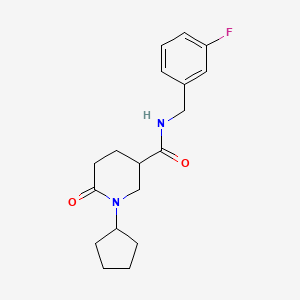
![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5122331.png)
![4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5122335.png)
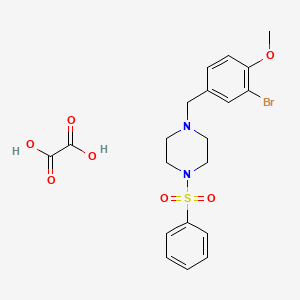
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxynicotinamide](/img/structure/B5122350.png)
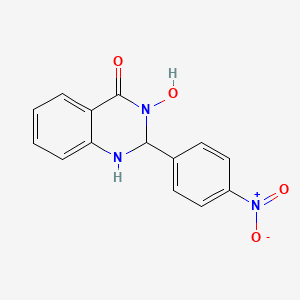
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5122363.png)
![benzyl 2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5122380.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5122381.png)
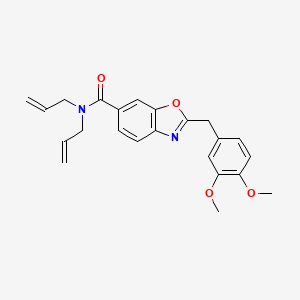
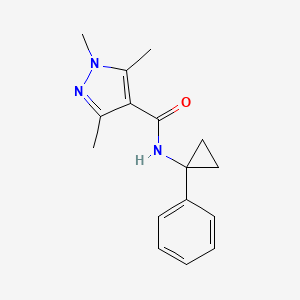
![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B5122398.png)